N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole ring linked to an imidazo[2,1-c][1,2,4]triazole scaffold via a thioacetamide bridge. The 5-methyl substitution on the thiadiazole ring and the 7-phenyl group on the imidazotriazole moiety are critical structural elements influencing its physicochemical and biological properties.
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7OS2/c1-10-17-18-13(25-10)16-12(23)9-24-15-20-19-14-21(7-8-22(14)15)11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,16,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIUIMYUXSXTBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic implications based on recent studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiadiazole ring and an imidazo[2,1-c][1,2,4]triazole moiety. The structural formula can be represented as follows:
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of thiadiazole derivatives. For instance, compounds containing the thiadiazole ring have shown significant activity against various bacterial strains. Research indicates that derivatives with specific substitutions on the thiadiazole ring exhibit enhanced antibacterial effects. For example, a derivative similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-acetamide demonstrated promising activity against Xanthomonas oryzae and Rhizoctonia solani at concentrations as low as 100 µg/mL .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. A series of compounds derived from 1,3,4-thiadiazole have shown cytotoxic effects against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 0.28 |
| Compound B | HCT116 (Colon Cancer) | 3.29 |
| Compound C | H460 (Lung Cancer) | 10.0 |
These compounds exhibited selective toxicity towards cancer cells while sparing normal cells, indicating their potential for targeted cancer therapy .
The mechanism by which N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-acetamide exerts its biological effects is believed to involve the inhibition of key enzymes and pathways essential for microbial survival and tumor growth. Studies suggest that these compounds may interact with tubulin and disrupt microtubule formation in cancer cells . Additionally, they may induce apoptosis through the activation of caspases and other apoptotic pathways.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than conventional antibiotics.
Study 2: Antitumor Activity
In another study focusing on breast cancer cell lines (MCF-7), a derivative showed an IC50 value of 0.28 µg/mL. This study also highlighted the structure–activity relationship (SAR), revealing that modifications to the phenyl ring significantly enhanced anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of thiadiazole- and imidazotriazole-containing derivatives. Key structural analogues include:
Pharmacological Activity
- Antimicrobial Activity : Compounds like 2-((6-(aryl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide exhibit broad-spectrum antibacterial and antifungal activity, with MIC values ranging from 8–32 µg/mL against Staphylococcus aureus and Candida albicans . The target compound’s phenyl group may enhance hydrophobic interactions with microbial enzyme targets.
- Enzyme Inhibition: Thiadiazole derivatives (e.g., N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide) have shown acetylcholinesterase (AChE) inhibitory activity (IC₅₀: 12.3 µM) . The target compound’s imidazotriazole moiety may confer similar or improved inhibition due to π-π stacking with aromatic residues in AChE.
- Anti-inflammatory Activity : Analogues with fluorophenyl substituents (e.g., ) reduced carrageenan-induced paw edema by 45–60% at 50 mg/kg, suggesting the target compound’s phenyl group could enhance COX-2 selectivity .
Physicochemical Properties
- Solubility : The ethyl-substituted analogue (CAS 872704-30-8) has a solubility of 1.5 µg/mL at pH 7.4 , while the target compound’s methyl group may reduce solubility but improve membrane permeability.
- Crystallography: Co-crystals of N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide and its thioacetamide derivative were analyzed via X-ray diffraction, revealing planar geometries critical for intermolecular interactions . The target compound’s structure likely adopts similar conformations, optimized via SHELX and WinGX software .
Research Findings and Data Tables
Table 1: Comparative Pharmacological Data
*Predicted activities based on structural analogues.
Table 2: Physicochemical Comparison
| Compound | Molecular Weight | Solubility (pH 7.4) | LogP (Predicted) |
|---|---|---|---|
| Target Compound | ~408 | <1 µg/mL (estimated) | 2.8 |
| CAS 872704-30-8 | 363.5 | 1.5 µg/mL | 2.1 |
| Benzo[d]thiazol-2-yl Analogue | 408.5 | Not reported | 3.2 |
Q & A
Basic Research Questions
What synthetic methodologies are recommended for preparing N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide?
Methodological Answer:
The synthesis of structurally similar thiadiazole-imidazo-triazole hybrids typically involves multi-step heterocyclization. A common approach includes:
Thioamide formation : Reacting thiol-containing intermediates (e.g., 5-methyl-1,3,4-thiadiazol-2-amine) with activated carbonyl derivatives (e.g., bromoacetamide) under basic conditions (e.g., K₂CO₃ in DMF) to form thioether linkages .
Cyclization : Sulfuric acid-mediated intramolecular cyclization to form the imidazo[2,1-c][1,2,4]triazole core, as demonstrated in analogous syntheses .
Purification : Crystallization from ethanol or acetic acid to isolate intermediates, monitored via TLC (chloroform:acetone, 3:1) and characterized by IR (νC=O ~1670 cm⁻¹) and ¹H NMR (δ 7.2–8.0 ppm for aromatic protons) .
How is the molecular structure of this compound validated in academic research?
Methodological Answer:
X-ray crystallography is the gold standard for structural validation. For related compounds:
- Co-crystals of intermediates are grown in ethanol/acetic acid and analyzed using SHELX programs (e.g., SHELXL for refinement). Bond lengths (C–S: ~1.75 Å) and angles (N–C–S: ~120°) confirm heterocyclic geometry .
- Complementary techniques :
- IR spectroscopy : Identifies functional groups (e.g., νN–H at 3310–3380 cm⁻¹ for acetamide) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., δ 1.91 ppm for CH₃ in acetamide) and carbon connectivity .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks via FAB-MS) .
Advanced Research Questions
How can researchers resolve contradictions between synthetic yields and analytical data for intermediates?
Methodological Answer:
Discrepancies often arise from unstable intermediates or co-crystallization issues. Strategies include:
- Reaction monitoring : Use TLC at multiple timepoints to detect side products (e.g., unreacted thioamide precursors) .
- Alternative isolation methods : Replace traditional crystallization with column chromatography (silica gel, ethyl acetate/hexane) for better separation of co-crystallized species .
- Computational validation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian 16) to confirm structural assignments .
What mechanistic insights explain challenges in heterocyclization during synthesis?
Methodological Answer:
The formation of the imidazo-triazole core is sensitive to reaction conditions:
- Acid concentration : Excess H₂SO₄ can protonate nitrogen atoms, stalling cyclization. Optimal conditions use 95–97% H₂SO₄ at 298 K for 24 hours .
- Steric effects : Bulky substituents (e.g., phenyl groups) hinder planar transition states. Computational modeling (e.g., Avogadro) predicts energy barriers for ring closure .
- Byproduct analysis : LC-MS identifies competing pathways (e.g., dimerization via disulfide bonds) .
How can researchers evaluate the biological activity of this compound against resistant pathogens?
Methodological Answer:
Standardized protocols for analogous thiadiazole derivatives include:
- Antimicrobial assays :
- MIC determination : Broth microdilution (CLSI guidelines) against Staphylococcus aureus (ATCC 25923) and E. coli (ATCC 25922), with ciprofloxacin as a positive control .
- Time-kill kinetics : Assess bactericidal activity at 2× MIC over 24 hours .
- Anticancer screening :
- MTT assay on HeLa cells, comparing IC₅₀ values to 5-fluorouracil .
- Molecular docking : AutoDock Vina predicts binding to targets like DNA gyrase (PDB: 1KZN) .
What computational tools are recommended for predicting reactivity and stability?
Methodological Answer:
- Reactivity :
- Fukui indices (Gaussian 16): Identify nucleophilic/electrophilic sites (e.g., sulfur in thiadiazole) .
- HOMO-LUMO gaps : Predict redox stability (e.g., ΔE < 4 eV suggests high reactivity) .
- Degradation pathways :
- MD simulations (GROMACS) : Model hydrolysis in aqueous buffers (pH 7.4) to assess shelf life .
How do researchers address solubility challenges in pharmacological assays?
Methodological Answer:
- Co-solvent systems : Use DMSO:PBS (1:9 v/v) for in vitro studies, ensuring <0.1% DMSO to avoid cytotoxicity .
- Nanoparticle encapsulation : Prepare PLGA nanoparticles (emulsion-solvent evaporation) to enhance aqueous dispersion .
- LogP optimization : Introduce polar groups (e.g., –OH or –NH₂) via structure-activity relationship (SAR) studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
